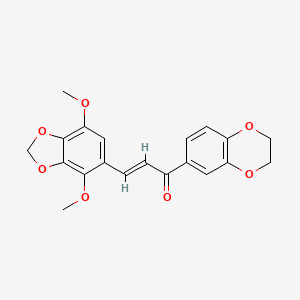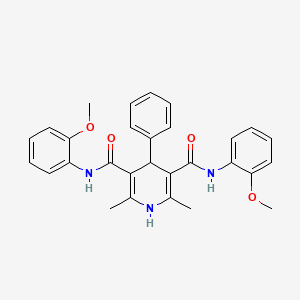![molecular formula C29H31N7O5 B11476872 ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476872.png)
ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic synthesis. The preparation methods include:
Synthetic Routes: The synthesis often starts with the preparation of the purine and pyrimidine intermediates, followed by their coupling through various organic reactions such as condensation and cyclization.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to derivatives with modified functional groups.
Scientific Research Applications
ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as other purine and pyrimidine derivatives. These comparisons highlight its unique structural features and potential advantages in terms of biological activity and synthetic utility. Similar compounds include:
Purine Derivatives: Compounds with similar purine structures but different substituents.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different functional groups.
This detailed article provides a comprehensive overview of ETHYL 6-({1,3-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}METHYL)-1-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H31N7O5 |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
ethyl 4-[[1,3-dimethyl-8-(4-methylanilino)-2,6-dioxopurin-7-yl]methyl]-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C29H31N7O5/c1-6-41-26(38)21-20(33(3)28(39)31-22(21)18-10-8-7-9-11-18)16-36-23-24(34(4)29(40)35(5)25(23)37)32-27(36)30-19-14-12-17(2)13-15-19/h7-15,22H,6,16H2,1-5H3,(H,30,32)(H,31,39) |
InChI Key |
HGDNBMQVYPWAMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CN3C4=C(N=C3NC5=CC=C(C=C5)C)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11476789.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-](/img/structure/B11476797.png)
![7-(3-bromo-4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476804.png)

![Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl]benzoate](/img/structure/B11476829.png)
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11476830.png)
![9-(3-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11476836.png)

![1-(2-methoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476846.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11476857.png)

![5-amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476869.png)
![Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11476870.png)
![N-[4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)thieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B11476878.png)
